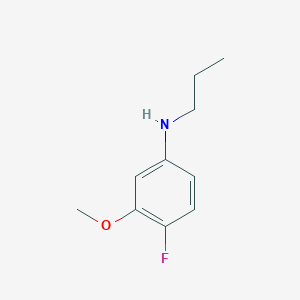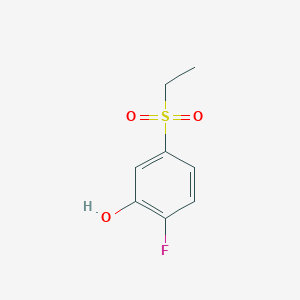
5-Ethanesulfonyl-2-fluoro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethanesulfonyl-2-fluoro-phenol is an organic compound characterized by the presence of an ethanesulfonyl group and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethanesulfonyl-2-fluoro-phenol typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorophenol as the starting material.
Sulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction. This can be achieved by reacting 2-fluorophenol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethanesulfonyl-2-fluoro-phenol can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-ethanesulfonyl-2-fluoro-phenol serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Research is ongoing to explore its efficacy in various therapeutic areas.
Industry
In the materials science industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5-ethanesulfonyl-2-fluoro-phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorophenol: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
5-Methylsulfonyl-2-fluoro-phenol: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group, which can lead to different reactivity and applications.
5-Chlorosulfonyl-2-fluoro-phenol: Contains a chlorosulfonyl group, which can be more reactive and less stable compared to the ethanesulfonyl group.
Uniqueness
5-Ethanesulfonyl-2-fluoro-phenol is unique due to the combination of the ethanesulfonyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H9FO3S |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-ethylsulfonyl-2-fluorophenol |
InChI |
InChI=1S/C8H9FO3S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
AOBFTISMGOIXQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



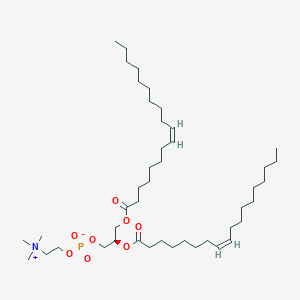
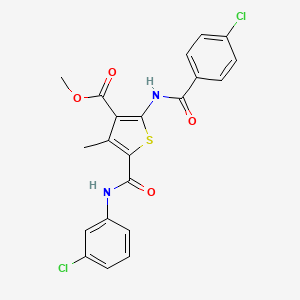

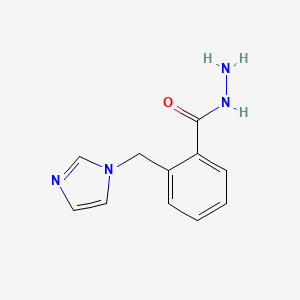


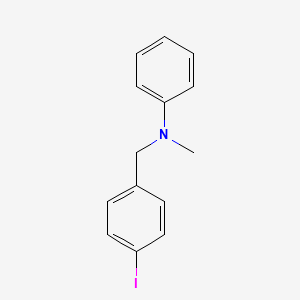

![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)



